ODC Inhibitory Potency Class: Aminooxy Piperidines with N-Ethyl Substitution Fall Within the Patent-Disclosed IC₅₀ Range of 0.21–6.1 μM
Patent US5322852 discloses that aminooxy piperidine compounds of formula I—which encompass O-(1-ethylpiperidin-3-yl)hydroxylamine when R = ethyl, R₁ = -O-NH₂ (n=0) at position 3—exhibit IC₅₀ values against rat liver ornithine decarboxylase (ODC) in the range of 0.21 to 6.1 μM [1]. The patent explicitly identifies compounds where the N-alkyl substituent R is C₁–C₂ alkyl (methyl or ethyl) as preferred, with the N-methyl trans isomer designated 'most preferred' but the N-ethyl variant classified as a 'compound of special interest' [1]. While the specific IC₅₀ value for the N-ethyl-3-aminooxy compound is not tabulated individually, the patent's explicit inclusion of N-ethyl within the preferred genus and the reported class-level potency range of 0.21–6.1 μM place the compound in a therapeutically relevant potency bracket [1]. The comparator O-(1-methylpiperidin-3-yl)hydroxylamine (CAS 758660-29-6), as the 'most preferred' embodiment, presumably occupies the more potent end of this range, but its N-ethyl counterpart retains eligibility within the same inhibitory potency class [1].
| Evidence Dimension | ODC enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not individually disclosed; falls within patent genus IC₅₀ range of 0.21–6.1 μM (rat liver ODC assay, Seely & Pegg method) |
| Comparator Or Baseline | O-(1-methylpiperidin-3-yl)hydroxylamine (CAS 758660-29-6) designated 'most preferred'; unsubstituted and N-H piperidine aminooxy analogs also claimed |
| Quantified Difference | Cannot be calculated precisely; patent explicitly ranks N-methyl > N-ethyl in preference but includes N-ethyl within preferred genus |
| Conditions | Rat liver ODC enzyme assay (Seely & Pegg, Methods in Enzymology, Vol. 94, pp. 158–161). IC₅₀ defined as inhibitor concentration producing 50% of control ODC activity. |
Why This Matters
This is the only peer-reviewed patent disclosure directly linking the aminooxy piperidine scaffold (including N-ethyl substitution) to a quantifiable, disease-relevant enzyme target with defined potency range, establishing the compound's legitimacy as a drug discovery starting point distinct from non-aminooxy piperidine analogs.
- [1] Frei J, Mett H, Schneider P, Regenass U, Stanek J. U.S. Patent 5,322,852 – Aminooxy piperidines as ornithine decarboxylase inhibitors. Issued June 21, 1994. See col. 3, lines 63–76 for IC₅₀ range; col. 3, lines 126–142 for preferred compounds. View Source
